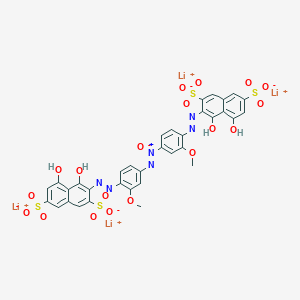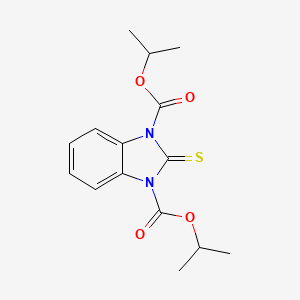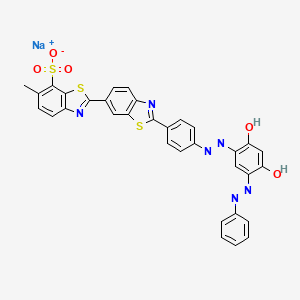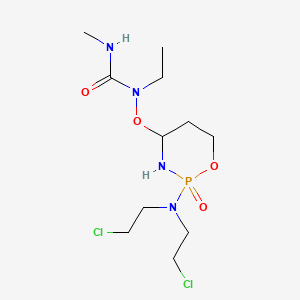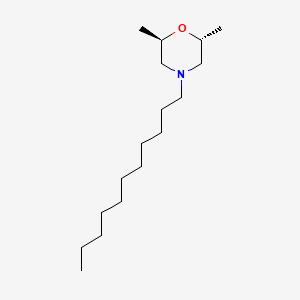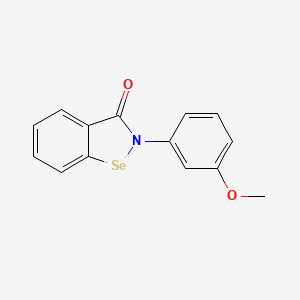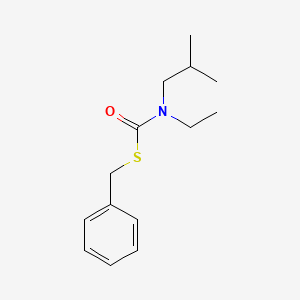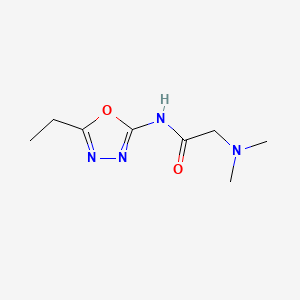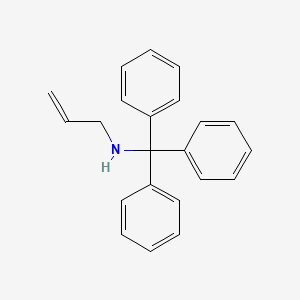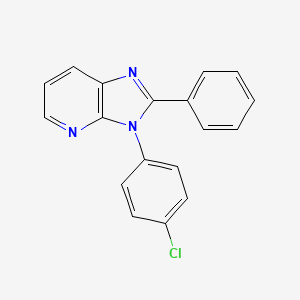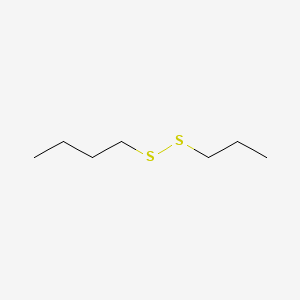
Butyl propyl disulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl propyl disulfide is an organic compound with the molecular formula C₇H₁₆S₂. It is a member of the disulfide family, characterized by the presence of a sulfur-sulfur bond. This compound is known for its distinctive odor and is commonly found in various natural sources, including garlic and onions .
准备方法
Synthetic Routes and Reaction Conditions
Butyl propyl disulfide can be synthesized through several methods. One common approach involves the reaction of butyl and propyl thiols in the presence of an oxidizing agent. The reaction typically proceeds as follows:
2R−SH+Oxidizing Agent→R−S−S−R+By-products
In this case, butyl and propyl thiols are used as the starting materials, and an oxidizing agent such as hydrogen peroxide or iodine is employed to facilitate the formation of the disulfide bond .
Industrial Production Methods
Industrial production of this compound often involves the use of alkyl halides and sodium thiosulfate in a solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures (60-70°C) to achieve high yields of the desired disulfide compound .
化学反应分析
Types of Reactions
Butyl propyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound yields the corresponding thiols.
Substitution: The disulfide bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as thiolates or amines.
Major Products Formed
Oxidation: Butyl propyl sulfoxide, butyl propyl sulfone.
Reduction: Butyl thiol, propyl thiol.
Substitution: Various substituted disulfides depending on the nucleophile used.
科学研究应用
Butyl propyl disulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its role in the formation of disulfide bonds in proteins and its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of rubber vulcanizing agents, lubricants, and other industrial chemicals
作用机制
The mechanism of action of butyl propyl disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in stabilizing protein structures. This compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and altering protein function. This compound may also exhibit antioxidant activity by scavenging free radicals and preventing oxidative damage .
相似化合物的比较
Similar Compounds
- Dipropyl disulfide
- Dibutyl disulfide
- Dimethyl disulfide
- Diethyl disulfide
Uniqueness
Butyl propyl disulfide is unique due to its specific combination of butyl and propyl groups, which imparts distinct chemical and physical properties. Compared to other disulfides, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
72437-64-0 |
|---|---|
分子式 |
C7H16S2 |
分子量 |
164.3 g/mol |
IUPAC 名称 |
1-(propyldisulfanyl)butane |
InChI |
InChI=1S/C7H16S2/c1-3-5-7-9-8-6-4-2/h3-7H2,1-2H3 |
InChI 键 |
VITWKRWSBFUVDT-UHFFFAOYSA-N |
规范 SMILES |
CCCCSSCCC |
沸点 |
208.00 to 210.00 °C. @ 760.00 mm Hg |
密度 |
0.945-0.955 (20°) |
物理描述 |
Clear colourless to pale yellow liquid; Sulphureous aroma |
溶解度 |
Practically insoluble or insoluble in water Soluble (in ethanol) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


